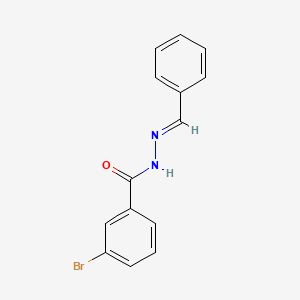

N'-benzylidene-3-bromobenzohydrazide

Descripción

Propiedades

IUPAC Name |

N-[(E)-benzylideneamino]-3-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-13-8-4-7-12(9-13)14(18)17-16-10-11-5-2-1-3-6-11/h1-10H,(H,17,18)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBYSGWVDCMWBE-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Overview:

Recent studies have focused on the synthesis of N'-benzylidene-3-bromobenzohydrazide derivatives aimed at combating multidrug-resistant bacteria. These compounds have been evaluated for their antibacterial and antifungal properties against a range of pathogens.

Key Findings:

- A series of derivatives were synthesized and screened against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Compounds exhibited significant antibacterial activity, with some achieving minimal inhibitory concentrations (MIC) lower than standard antibiotics like vancomycin and ceftriaxone.

Data Table: Antimicrobial Activity of Selected Derivatives

| Compound | Target Pathogen | MIC (µM) | MBC (µM) |

|---|---|---|---|

| 4a | S. aureus | 26.11 | 104.60 |

| 4b | P. aeruginosa | 23.28 | 95.39 |

| 4c | E. coli | 22.89 | 91.75 |

| 4h | C. albicans | 30.00 | 96.87 |

These results indicate that certain derivatives, particularly those with indolyl side chains, demonstrated broad-spectrum activity against both gram-positive and gram-negative bacteria as well as fungi .

Anticancer Properties

Overview:

The anticancer potential of N'-benzylidene-3-bromobenzohydrazide has also been explored, particularly in the context of various cancer cell lines.

Key Findings:

- Research has shown that derivatives of this compound exhibit cytotoxic effects against breast (MCF-7) and lung (A-549) cancer cell lines.

- The effectiveness was measured using IC50 values, with some compounds showing significant inhibition of cell proliferation compared to standard chemotherapeutic agents.

Data Table: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7a | MCF-7 | 15.50 |

| 7b | A-549 | 12.30 |

| Doxorubicin | MCF-7 | 10.00 |

These findings suggest that N'-benzylidene-3-bromobenzohydrazide derivatives could serve as promising candidates for further development in cancer therapy .

Comparación Con Compuestos Similares

Key Observations :

Key Observations :

Key Observations :

- Methanol and ethanol are preferred solvents due to their ability to dissolve both hydrazides and aldehydes .

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing N'-benzylidene-3-bromobenzohydrazide?

Answer:

The synthesis typically involves condensation of 3-bromobenzohydrazide with a substituted benzaldehyde under controlled conditions. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred due to their polarity and ability to dissolve reactants .

- Temperature : Reflux conditions (70–80°C) ensure sufficient energy for imine bond formation without side reactions .

- pH control : Mildly acidic conditions (e.g., acetic acid catalysis) enhance Schiff base formation .

Characterization via NMR and IR confirms successful synthesis. For reproducibility, maintain a molar ratio of 1:1 (hydrazide:aldehyde) and monitor reaction progress via TLC .

Basic Question: Which spectroscopic and crystallographic methods are critical for structural validation?

Answer:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, respectively. For example, the hydrazide NH proton typically appears at δ 10–12 ppm, while the imine proton (CH=N) resonates at δ 8–9 ppm .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, confirming the E-configuration of the imine bond. Crystallographic data (e.g., CCDC 1887945) are accessible via the Cambridge Crystallographic Data Centre .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Question: How should researchers address contradictions between experimental and computational structural data?

Answer:

Discrepancies may arise from solvent effects, crystal packing forces, or approximations in computational models. To resolve these:

Validate experimental conditions : Ensure crystallographic data (e.g., temperature, solvent) match computational settings .

Refine computational models : Use density functional theory (DFT) with solvent-correction terms (e.g., PCM model) to improve agreement with experimental bond lengths .

Iterative analysis : Compare multiple datasets (e.g., XRD, NMR, IR) to identify systematic errors .

Advanced Question: What strategies optimize the synthesis of metal complexes with N'-benzylidene-3-bromobenzohydrazide?

Answer:

- Ligand design : Introduce electron-withdrawing groups (e.g., -Br) to enhance metal coordination. The bromine atom at the 3-position stabilizes metal-ligand bonds via inductive effects .

- Reaction stoichiometry : Use a 2:1 ligand-to-metal ratio for octahedral complexes (e.g., with Cu(II) or V(V)). Monitor pH to prevent hydrolysis .

- Characterization : Employ cyclic voltammetry to assess redox activity and UV-Vis spectroscopy to confirm charge-transfer transitions .

Advanced Question: How can computational methods predict the electronic properties of N'-benzylidene-3-bromobenzohydrazide derivatives?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to determine frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Dock the ligand into active sites and calculate binding affinities (ΔG values) .

- Solvent effects : Include implicit solvent models (e.g., water) to refine dipole moments and polarizability .

Advanced Question: What methodological considerations are critical for scaling up synthesis while maintaining yield?

Answer:

- Solvent optimization : Replace ethanol with cheaper, high-boiling solvents (e.g., toluene) to reduce evaporation losses during reflux .

- Catalyst loading : Increase acetic acid concentration (5–10 mol%) to accelerate reaction kinetics without side products .

- Purification : Use column chromatography for small-scale batches or recrystallization for large-scale purification. Monitor purity via HPLC .

Basic Question: How do researchers access crystallographic data for N'-benzylidene-3-bromobenzohydrazide derivatives?

Answer:

Deposited data (e.g., CCDC 1887945, 1477846) are retrieved via:

CCDC portal : Visit www.ccdc.cam.ac.uk and search by deposition number.

Free access : Use the "Request Data" feature, citing the publication DOI for verification .

Software : Visualize structures with Mercury or Olex2 to analyze packing motifs and hydrogen-bonding networks .

Advanced Question: What reaction mechanisms explain the formation of multi-substituted derivatives?

Answer:

- Electrophilic substitution : Bromine at the 3-position directs incoming electrophiles (e.g., NO) to the para position via resonance stabilization .

- Nucleophilic attack : Hydrazide NH acts as a nucleophile, reacting with aldehydes to form the Schiff base. Steric hindrance from bromine slows side reactions .

- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups to the benzohydrazide core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.